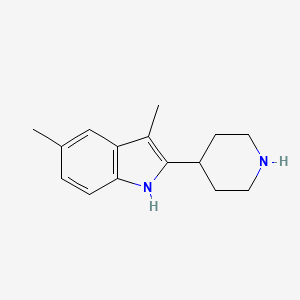

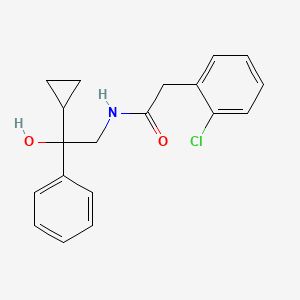

3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . NMR and IR spectroscopy can also provide information about the molecule’s structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes the compound’s chemical properties, like its reactivity and acidity .Aplicaciones Científicas De Investigación

Allosteric Modulation of CB1 Receptor

The chemical structure of interest, closely related to indole derivatives, has been studied for its role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Indole-2-carboxamides, with specific functional groups and chain lengths, show significant impact on CB1 binding affinity and cooperativity. This includes the optimization of electron withdrawing groups and amino substituents, enhancing the potential for CB1 allosteric modulators. These modulators can alter orthosteric agonist binding to the CB1 receptor, influencing receptor activities without directly activating the receptor itself. Such compounds can provide insights into the development of novel therapeutic agents targeting the CB1 receptor for various conditions, including pain management and neurological disorders (Khurana et al., 2014).

Serotonin Receptor Antagonism

Indole derivatives, including 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, have been explored for their potential as selective and potent serotonin 6 (5-HT6) receptor antagonists. These compounds, through structural optimization, exhibit high affinity and selectivity towards 5-HT6 receptors, which are implicated in cognitive processes. The development of such antagonists is crucial for addressing cognitive impairments associated with diseases like Alzheimer's. Their ability to modulate serotonin receptors without affecting a wide range of other biological targets makes them promising candidates for further clinical development (Nirogi et al., 2017).

Synthesis and Functionalization Techniques

The synthesis and functionalization of indole compounds, including those similar to 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole, are critical for creating biologically active molecules. Various palladium-catalyzed reactions have allowed for the efficient construction of complex indole structures, serving as key intermediates in the synthesis of natural products and pharmaceuticals. These methodologies provide valuable tools for chemists to design and synthesize novel compounds with potential therapeutic applications (Cacchi & Fabrizi, 2005).

Mecanismo De Acción

Target of Action

Compounds containing the piperidine moiety are known to interact with various biological targets .

Biochemical Pathways

Proteases play a crucial role in various biological and pathological events, and their inhibition can have significant downstream effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-dimethyl-2-(piperidin-4-yl)-1H-indole

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dimethyl-2-piperidin-4-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-10-3-4-14-13(9-10)11(2)15(17-14)12-5-7-16-8-6-12/h3-4,9,12,16-17H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPDXSNXHOWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)

![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)